![molecular formula C10H14BrN3O B12945404 2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-67-5](/img/structure/B12945404.png)
2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-(piperidin-1-yl)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that features a bromine atom, a piperidine ring, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(piperidin-1-yl)-1H-imidazol-4-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 1-(2-(piperidin-1-yl)-1H-imidazol-4-yl)ethanone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2-(piperidin-1-yl)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole or piperidine rings.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1-(2-(piperidin-1-yl)-1H-imidazol-4-yl)ethanone.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-(piperidin-1-yl)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the interaction of imidazole-containing compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-(piperidin-1-yl)-1H-imidazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the imidazole ring can interact with active sites of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone: This compound has a similar structure but with a phenyl ring instead of an imidazole ring.
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone: This is the precursor compound without the bromine atom.
Uniqueness
2-Bromo-1-(2-(piperidin-1-yl)-1H-imidazol-4-yl)ethanone is unique due to the presence of both a bromine atom and an imidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
88723-67-5 |
|---|---|
Fórmula molecular |
C10H14BrN3O |
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
2-bromo-1-(2-piperidin-1-yl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C10H14BrN3O/c11-6-9(15)8-7-12-10(13-8)14-4-2-1-3-5-14/h7H,1-6H2,(H,12,13) |
Clave InChI |
NHYRFHYWBGWNCY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC=C(N2)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)
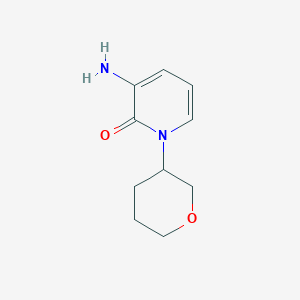
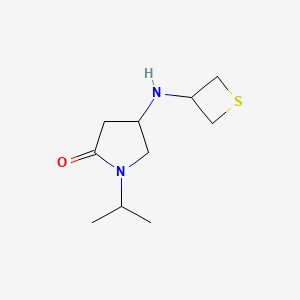
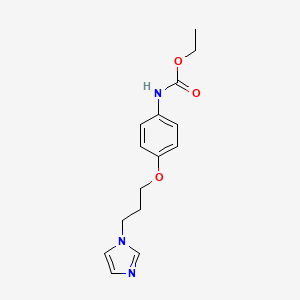


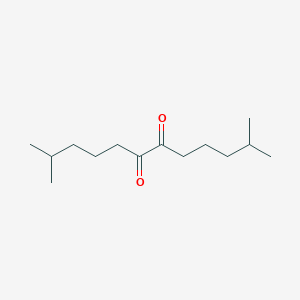

![9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene](/img/structure/B12945396.png)
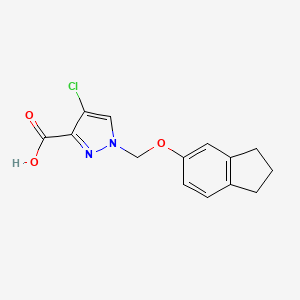
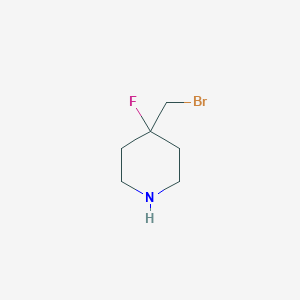
![(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]](/img/structure/B12945407.png)

![3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12945416.png)
